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Compound of Interest

Compound Name: 4-Mercapto-4-methyl-2-hexanone
CAS No.: 851768-52-0
Cat. No.: B15193563
Get Quote
. J

Spectroscopic Characterization Guide: 4-
Mercapto-4-methyl-2-hexanone
Executive Summary & Compound Profile

4-Mercapto-4-methyl-2-hexanone (4MMH) is a potent volatile thiol contributing to the
"tropical” and "catty" aroma profiles in Sauvignon Blanc wines, hops, and citrus fruits.[1][2] It
acts as a higher homologue to the industry-standard "cat ketone" (4-Mercapto-4-methyl-2-
pentanone, 4AMMP).[2]

Unlike 4AMMP, 4MMH is chiral.[1][2] This structural difference fundamentally alters its
spectroscopic fingerprint and sensory properties.[1] This guide provides a technical comparison
to resolve 4AMMH from its analogues and impurities, focusing on NMR chirality effects and
Mass Spectrometry fragmentation patterns.[2]

Compound Identity
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Property Detail
IUPAC Name 4-sulfanyl-4-methylhexan-2-one
CAS Number 851768-52-0

Cngcontent-ng-c2699131324="" _nghost-ng-
€2339441298="" class="inline ng-star-inserted">

Molecular Formula
H

0N

Molecular Weight 146.25 g/mol

One stereocenter at C4.[1][3][4][5][6][7] Exists
as (ngcontent-ng-c2699131324="" _nghost-ng-
€2339441298="" class="inline ng-star-inserted">

Chirality
) and (
) enantiomers.[1]
(
Odor Threshold )-enantiomer: 0.45 ng/L (Fruity/Currant)(

)-enantiomer: 69 ng/L (Catty/Sulfury)

Comparative Analysis: 4AMMH vs. 4AMMP

The primary challenge in characterizing 4MMH is distinguishing it from 4MMP. While they share
similar functional groups, the introduction of the ethyl group in 4AMMH creates a stereocenter,
destroying the symmetry found in 4AMMP.[2]
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- 4-Mercapto-4-methyl-2- 4-Mercapto-4-methyl-2-
eature

pentanone (4AMMP) hexanone (4MMH)

Achiral.[1][2] Gem-dimethyl Chiral. Methyl + Ethyl group at
Structure

group.[1] C4.[1]12][8]

_ AB System / Multiplet. Protons
Singlet (2H).[1][2] Protons are ] )
1H NMR (C3-H) valent.[1] are diastereotopic due to C4
equivalent.

chirality.[1]
Mass Spec (M+) 132 146
Key Fragment 75 (Loss of Acetone group) 89 (Loss of Acetone group)

Spectroscopic Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported in ppm (ngcontent-ng-c2699131324=""_nghost-ng-
€2339441298="" class="inline ng-star-inserted">

) relative to TMS in CDCI

[1][]

Expert Insight: The critical differentiator in the 1H NMR spectrum is the methylene group at
position 3 (adjacent to the ketone).[1][2] In 4MMP, this is a singlet.[1][2] In 4AMMH, the adjacent
chiral center (C4) makes these protons diastereotopic, often splitting them into a complex AB
system or broadening the signal, depending on field strength.[2]

Table 1: 1H NMR Assignment (400 MHz, CDCI
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ngcontent-ng-

€2699131324="
" _nghost-ng-
Dot €2339441298= Multioficit - ; Assignment
osition n ="inli ultiplici ntegration )
class="inline plicity g Lfs
ng-star-
inserted">
(ppm)
Methyl ketone
1 2.18 Singlet (s) 3H (distinctive sharp
singlet).[1]
AB System
(ngcontent-ng-
€2699131324="" _ _
Diastereotopic
_nhghost-ng- vl
methylene
3 2.65-2.85 c2339441298=""  2H Y
class="inline ng- to carbonyl.[1]
star-inserted">
Hz)
Thiol proton.[1]
Chemical shift
SH 21-23 Broad Singlet 1H varies with
concentration/H-
bonding.
Methyl attached
] to chiral center
4-Me 1.42 Singlet (s) 3H )
(deshielded by
S).[11[2]
Methylene of the
ethyl grou
5 1.60-1.75 Multiplet (m) 2H v group

(diastereotopic).

[1](2]
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Triplet (t,

ngcontent-ng-

€2699131324=""

_nghost-ng- Terminal methyl
6 0.98 c2339441208=""  3H of the ethyl

class="inline ng- group.

star-inserted">

Hz)

Table 2: 13C NMR Assignment (100 MHz, CDCI
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ngcontent-ng-

€2699131324=""
_nghost-ng-
Carbon ETEA LA Type Assignment
class="inline ng-
star-inserted">
(ppm)
Carbonyl carbon

C2 (C=0) 208.5 Quaternary (typical ketone range).
[1]

CHngcontent-ng-

€2699131324=""

_nghost-ng-

c3 54.2 €2339441298="" _methylene.[1]

class="inline ng-star-

inserted">
Chiral Center.[1]
Attached to S, Me, Et,
CHngcontent-ng-
€2699131324=""

C4 46.8 Quaternary _nghost-ng-
€2339441298=""
class="inline ng-star-
inserted">
[11[4]

CHngcontent-ng-
€2699131324=""
_nghost-ng-
C1 315 c2339441298="" Methyl ketone.[l]

class="inline ng-star-

inserted">
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CHngcontent-ng-

€2699131324=""
cs 21 _nghost-ng- Methylene of ethyl
. €2339441298= group.[1]
class="inline ng-star-
inserted">
Methyl on chiral
C4-Me 26.5 CH Y
center.[1]
C6 8.9 CH Terminal methyl.[1]

B. Mass Spectrometry (El, 70 eV)

Thiols often show weak molecular ions.[1][2] The fragmentation is driven by alpha-cleavage at

the ketone and sulfur-directed fragmentation.[1]
Fragmentation Pathway:

e Molecular lon:ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-
star-inserted">

146 (Trace/Weak).[1]

e ngcontent-ng-c2699131324="" nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Cleavage (Carbonyl): Loss of methyl radical
131.[1]

o McLafferty Rearrangement: Not favored due to quaternary C4, but loss of Hngcontent-ng-
€2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

S (
) is common in thiols

112.[1]
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o Base Peak: Often ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline
ng-star-inserted">

43 ([CH
C=0]
) or

55 (hydrocarbon fragment).[1]

Table 3: Key MS Fragments
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ngcontent-ng-

€2699131324=""

_nghost-ng-

€2339441298="" Abundance
class="inline ng-

star-inserted">

Fragment Structure

Diagnostic Value

146 <5%

[M]

Molecular ion
(confirms MW).[1]

112 15-20%

[M - Hngcontent-ng-
€2699131324=""
_hghost-ng-
€2339441298=""
class="inline ng-star-

inserted">

S]

Characteristic thiol

elimination.[1]

103 40-50%

[M - CHngcontent-ng-
€2699131324=""
_hghost-ng-
€2339441298=""
class="inline ng-star-

inserted">

cO]

Loss of acetyl group

(alpha cleavage).[1]

89 20-30%

[M - CHngcontent-ng-
€2699131324=""
_nghost-ng-
€2339441298=""
class="inline ng-star-

inserted">
C(O)CH

]

Cleavage at C3-C4
bond.[1]
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[CHNngcontent-ng-

€2699131324=""
_hghost-ng-
Acetyl cati
€2339441298=" celyl cation
43 100% (Base) - (standard for methyl
class="inline ng-star-
. ketones).[1]
inserted">
CO]

Visualization of Characterization Workflows
Diagram 1: Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical fragmentation steps used to confirm the structure of 4AMMH
versus its isomers.

Molecular lon (M+)
m/z 146
[C7TH140S]+

Neutral Loss
(C5H11S radical)

Alpha Cleavage

(Base Peak) C3-C4 Bond Break

H2S (34 Da)

Acetyl Cation Desulfurized Alkene Thiol Fragment
m/z 43 m/z 112 m/z 89
[CH3-C=0]+ [C7TH120]+ [C4H9S]+

Click to download full resolution via product page

Caption: EI-MS fragmentation pathways for 4-Mercapto-4-methyl-2-hexanone showing
primary cleavage points.

Diagram 2: Analytical Workflow for Volatile Thiols

Thiols are highly reactive.[1][2] This workflow ensures sample integrity during isolation and
detection.[1][2]
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1 Structure
Sample Preparation (Crucial) Instrumental Analysis |
|

Release Thiol
Purification/Stabilization

(pH > 7)

GC Separation | Sulfur Specific

(Chiral Column)

Derivatization
(p-HMB or Ebselen)

etection
: Sensory (R vs S)
Olfactometry

Click to download full resolution via product page
Caption: Optimized workflow for isolation and characterization of labile volatile thiols.

Experimental Protocol: Isolation & Verification

Objective: Isolate 4AMMH from a complex matrix (e.g., fermentation broth) for spectroscopic
verification without oxidizing the thiol group to a disulfide.

Reagents

o Capture Reagent:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline
ng-star-inserted">

-Hydroxymercuribenzoate (
-HMB) or 4,4'-dithiodipyridine.[1]

» Solvent: Dichloromethane (DCM), HPLC grade.[1][2]
» Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1][2]
Step-by-Step Methodology
» Selective Extraction:
o Adjust sample pH to 7.0.[1][2]

o Add
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-HMB solution (2 mM) to form the non-volatile mercaptide complex.[1]

o Wash the aqueous phase with DCM to remove non-thiol volatiles (e.g., esters, alcohols).

[11[2]
e Thiol Release:
o Add excess DTT or Cysteine to the aqueous phase containing the mercaptide.[1][2]
o Adjust pH to 3.0 (acidic conditions favor the free thiol form over the mercaptide).[1][2]
» Final Extraction:

o Extract the released 4MMH into DCM (ngcontent-ng-c2699131324="" nghost-ng-
€2339441298="" class="inline ng-star-inserted">

mL).
o Dry over anhydrous Na
SO

[1]

o Concentrate under a gentle nitrogen stream (Do not use rotary evaporation to dryness;
4MMH is volatile).[1][2]

e Analysis:
o Inject immediately into GC-MS or dissolve in CDCI

for NMR.[1]

o Self-Validating Step: Spike a known concentration of 4MMP (pentanone homologue) as an
internal standard. If the AMMP peak appears but 4AMMH does not, the extraction failed.[1]
[2] If both appear, quantification is valid.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15193563/docs#spectroscopic-characterization-data-
for-4-mercapto-4-methyl-2-hexanone]
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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